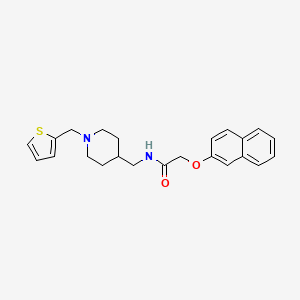
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxy-phenylpentyl chain, and an oxalamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide typically involves the following steps:
Formation of the Hydroxy-Phenylpentyl Chain: This step involves the reaction of a phenylpentyl precursor with a suitable hydroxylating agent to introduce the hydroxy group.
Benzylation: The hydroxy-phenylpentyl intermediate is then reacted with benzyl chloride in the presence of a base to form the benzylated product.
Oxalamide Formation: The final step involves the reaction of the benzylated intermediate with oxalyl chloride and an amine to form the oxalamide moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
N1-benzyl-N2-(5-hydroxy-3-phenylpentyl)oxalamide can be compared with other similar compounds, such as:
N1-benzyl-N2-(5-hydroxy-3-(thiophen-3-yl)pentyl)oxalamide: Similar structure but with a thiophene ring instead of a phenyl ring.
N1-benzyl-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide: Another similar compound with a thiophene ring at a different position.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N'-benzyl-N-(5-hydroxy-3-phenylpentyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-14-12-18(17-9-5-2-6-10-17)11-13-21-19(24)20(25)22-15-16-7-3-1-4-8-16/h1-10,18,23H,11-15H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDMYKZBFIWPPRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=O)NCCC(CCO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-fluorophenyl)-5-(pyridin-4-yl)-N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2983949.png)


![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B2983954.png)
![1-Methyl-2-[4-(methylsulfanyl)styryl]pyridinium iodide](/img/structure/B2983958.png)
![[(2R)-5-Oxo-2-pyrrolidinyl]acetic acid](/img/structure/B2983959.png)

![N-[(4-ethenylphenyl)methyl]-N-(3-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2983961.png)

![4-{3-hydroxy-2-oxo-4-(phenylsulfonyl)-5-[4-(propan-2-yl)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}benzamide](/img/structure/B2983963.png)


![N-{2-[5-(2-ethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2983966.png)
![4-methoxy-N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2983968.png)
